N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamid

Übersicht

Beschreibung

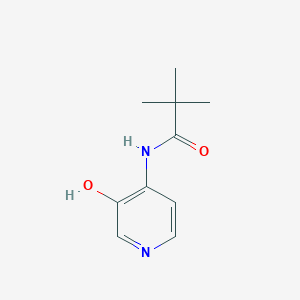

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a pyridine ring substituted with a hydroxyl group at the 3-position and a 2,2-dimethylpropanamide group at the 4-position. It is primarily used in research and development settings .

Wissenschaftliche Forschungsanwendungen

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Vorbereitungsmethoden

The synthesis of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Analyse Chemischer Reaktionen

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Wirkmechanismus

The mechanism of action of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group and the amide functionality are likely involved in its interactions with enzymes and receptors, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

N-(3-Hydroxypyridin-4-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.

N-(4-Hydroxypyridin-3-yl)acetamide: Another similar compound with the hydroxyl and amide groups in different positions.

The uniqueness of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Biologische Aktivität

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biochemical properties, mechanisms of action, and potential therapeutic applications.

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide features a pyridine ring with a hydroxyl group at the 3-position and a propionamide group. Its molecular formula is with a molecular weight of approximately 218.3 g/mol. The structural characteristics contribute to its solubility and reactivity, which are critical for its biological activity.

Enzyme Interactions

This compound has been shown to interact significantly with various enzymes, particularly those involved in metabolic pathways. Notably, it modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

Cellular Effects

Research indicates that N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide influences cellular processes by:

- Modulating Cell Signaling Pathways : It affects pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

- Gene Expression Regulation : The compound can alter gene expression profiles, particularly those related to stress responses and metabolic regulation .

The mechanism by which N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide exerts its biological effects primarily involves:

- Binding Interactions : The compound binds to specific proteins and nucleic acids, inhibiting or activating their functions.

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated HDAC inhibition, leading to altered chromatin structure and gene expression changes .

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, certain analogs have been reported to induce cell cycle arrest and apoptosis in breast cancer cells by modulating key proteins involved in cell survival pathways .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, indicating potential as an anti-inflammatory agent .

Dosage and Efficacy

The biological activity of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide is dose-dependent. Lower doses may enhance cellular functions and biochemical pathways, while higher doses could lead to cytotoxic effects. This duality suggests careful consideration in therapeutic applications.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its distribution within tissues. Understanding these mechanisms is essential for optimizing its pharmacokinetics in therapeutic settings.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNFSZMIMUTCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434485 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-93-0 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.